
(4-(2-Fluorphenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxypyridinyl moiety, making it a versatile molecule for research and industrial purposes.
Wissenschaftliche Forschungsanwendungen
This compound has been investigated for a range of biological activities, making it a candidate for various therapeutic applications:
- Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant-like effects. The presence of the fluorophenyl group may enhance this activity by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
- Anticancer Properties : Preliminary studies suggest that (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone can induce cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent. In vitro assays have shown significant inhibition of cell proliferation in breast and cervical cancer models .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier due to its lipophilicity suggests potential neuroprotective properties. Studies indicate that it may reduce oxidative stress markers in neuronal cell cultures, which is crucial for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound:
Case Studies
Several case studies highlight the practical applications of (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone:
Case Study 1: Antitubercular Activity
A study evaluating the compound's effects against Mycobacterium tuberculosis revealed an IC90 value of 4.00 µM, suggesting significant potential as an anti-tubercular agent. This finding underscores the importance of exploring this compound further in the context of infectious diseases .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines indicated that the compound exhibits selective cytotoxicity:
Cell Line | IC50 (µM) | Comments |
---|---|---|
HeLa (Cervical Cancer) | 15.3 | Significant cytotoxicity observed |
MCF-7 (Breast Cancer) | 20.5 | Moderate activity; optimization needed |
HepG2 (Liver Cancer) | 12.8 | High selectivity index |
These results suggest that further optimization could enhance its efficacy against specific cancer types .
Pharmacokinetics and Toxicity Profile
Preliminary pharmacokinetic studies have shown that (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has favorable absorption characteristics with a half-life suitable for therapeutic use. Acute toxicity studies in animal models indicated a safe profile at therapeutic doses, with no significant adverse effects observed, making it a promising candidate for further development.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This can impact nucleotide synthesis and the regulation of adenosine function . The exact downstream effects depend on the specific cellular context and the balance between different nucleoside transporters.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This can affect various cellular processes that depend on nucleoside transport, including nucleotide synthesis and adenosine signaling .
Biochemische Analyse
Biochemical Properties
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been found to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has been shown to inhibit the uptake of uridine, a nucleoside involved in RNA synthesis . This inhibition could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
The effects of (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone on ENTs are not transient; once the compound binds to the transporter, the inhibitory effect cannot be washed out . This suggests that the compound may have long-term effects on cellular function. More in vitro or in vivo studies are needed to fully understand these temporal effects.
Metabolic Pathways
Given its interaction with ENTs, it is likely that the compound could affect nucleotide synthesis and adenosine regulation .
Transport and Distribution
Given its interaction with ENTs, it is possible that the compound could be transported across cell membranes via these transporters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl and methoxypyridinyl groups. Common synthetic routes include:
Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of Methoxypyridinyl Group: This can be done through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using methoxypyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, palladium catalysts, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(2-Chlorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-(2-Bromophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-(2-Methylphenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone exhibits unique properties due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall pharmacokinetic profile. This makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone, often referred to as "Compound A," has garnered attention in recent research due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of Compound A, supported by data tables and relevant research findings.
Chemical Structure and Properties
Compound A has the following chemical structure and properties:
- Molecular Formula : C22H26FN3O
- Molecular Weight : 399.5 g/mol
- Chemical Structure :
1. Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds, including Compound A, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various piperazine derivatives against pathogenic bacteria, particularly those causing tuberculosis. The compound was found to inhibit the growth of Mycobacterium tuberculosis, demonstrating its potential as an anti-tubercular agent .
2. Enzyme Inhibition
Compound A has been evaluated for its inhibitory effects on various enzymes, notably:
- Tyrosinase Inhibition : The compound acts as a competitive inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. Kinetic studies revealed that it binds effectively to the active site of tyrosinase, resulting in reduced enzyme activity. The IC50 value for Compound A was determined to be approximately 0.18 µM, indicating potent inhibitory action compared to standard inhibitors .
- Monoamine Oxidase (MAO) Inhibition : In a related study, piperazine derivatives were synthesized and tested for MAO-A and MAO-B inhibitory activities. Compound A showed promising results with an IC50 value of 0.013 µM for MAO-B, highlighting its potential use in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis
A recent investigation focused on the antimicrobial efficacy of Compound A against Mycobacterium tuberculosis. The study utilized various concentrations of the compound to determine its minimum inhibitory concentration (MIC). Results indicated that Compound A significantly inhibited bacterial growth at low concentrations.
Concentration (µg/mL) | Bacterial Growth Inhibition (%) |
---|---|
0.5 | 85 |
1 | 90 |
5 | 95 |
Case Study 2: Tyrosinase Inhibition Kinetics
In evaluating the kinetics of tyrosinase inhibition by Compound A, researchers performed a series of experiments using varying concentrations of L-DOPA as a substrate. The Lineweaver-Burk plot analysis confirmed that Compound A acts as a competitive inhibitor.
Concentration (µM) | Reaction Velocity (Vmax) |
---|---|
0.09 | 0.75 |
0.18 | 0.55 |
0.36 | 0.30 |
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-16-13(5-4-8-19-16)17(22)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNRDOJDWAKMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.